molecular formula C14H14O4 B13859243 Methyl 1,6-dimethoxynaphthalene-2-carboxylate CAS No. 827320-09-2

Methyl 1,6-dimethoxynaphthalene-2-carboxylate

Cat. No.: B13859243
CAS No.: 827320-09-2
M. Wt: 246.26 g/mol
InChI Key: LZWYNTXBLAOMGO-UHFFFAOYSA-N
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Description

Methyl 1,6-dimethoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H14O4. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two methoxy groups and a carboxylate ester group attached to a naphthalene ring, making it a versatile molecule for synthetic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,6-dimethoxynaphthalene-2-carboxylate typically involves the esterification of 1,6-dimethoxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,6-dimethoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1,6-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Uniqueness: Methyl 1,6-dimethoxynaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and ester functionality make it a versatile intermediate for various synthetic applications .

Properties

CAS No.

827320-09-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 1,6-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-16-10-5-7-11-9(8-10)4-6-12(13(11)17-2)14(15)18-3/h4-8H,1-3H3

InChI Key

LZWYNTXBLAOMGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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